3-(Cyclohexylamino)propanohydrazide
Description
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Properties
IUPAC Name |
3-(cyclohexylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c10-12-9(13)6-7-11-8-4-2-1-3-5-8/h8,11H,1-7,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIKNPXSRPYMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Characterizing the Aqueous and Organic Solubility of Novel Compounds: A Case Study of 3-(Cyclohexylamino)propanohydrazide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from early in vitro screening to final formulation and in vivo efficacy.[1][2] Poor solubility can lead to unpredictable assay results, low bioavailability, and significant delays in drug development.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of novel chemical entities. Using 3-(Cyclohexylamino)propanohydrazide as a representative case study, we will explore the theoretical principles governing solubility and present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment. The objective is to equip researchers with the necessary tools to generate robust and reliable solubility data, a cornerstone of successful drug discovery and development.
Introduction: The Critical Role of Solubility in Drug Discovery
In the pharmaceutical industry, it is estimated that up to 90% of compounds in the development pipeline exhibit poor solubility.[3] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[4][5] Consequently, determining solubility is a priority in the early stages of drug discovery to identify and mitigate potential liabilities.[2][6] Low aqueous solubility can compromise bioassays, leading to artificially weak potency, and is often associated with poor oral absorption and bioavailability.[1][4]
This guide uses 3-(Cyclohexylamino)propanohydrazide, a novel compound for which public solubility data is not available, to illustrate a universal workflow. The principles and protocols detailed herein are applicable to a wide range of small organic molecules.
Theoretical Assessment of Solubility Based on Molecular Structure
While precise solubility cannot be predicted by theory alone, a structural analysis provides a strong qualitative forecast of a compound's behavior in different solvents, guiding experimental design.[7][8] The fundamental principle is that "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7][9]
Let's dissect the structure of 3-(Cyclohexylamino)propanohydrazide:
-
Cyclohexyl Group: This is a bulky, non-polar, saturated hydrocarbon ring. It is hydrophobic and will significantly decrease solubility in aqueous solutions.[9]
-
Secondary Amine (-NH-): The amine group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (the nitrogen lone pair).[10][11] This group will contribute positively to water solubility. Furthermore, as a basic functional group, its protonation in acidic conditions (forming an ammonium salt) can dramatically increase aqueous solubility.[12]
-
Propyl Linker (-CH₂CH₂CH₂-): A flexible, non-polar hydrocarbon chain that adds to the molecule's overall hydrophobicity.
-
Hydrazide Group (-CONHNH₂): This is a highly polar functional group. It contains a carbonyl oxygen (a strong hydrogen bond acceptor) and two N-H groups (hydrogen bond donors), which will strongly favor interaction with water.[10]
Predicted Solubility Profile:
-
In Water: The molecule possesses both significant hydrophobic (cyclohexyl, propyl) and hydrophilic (amine, hydrazide) regions, making it amphiphilic. Overall, it is expected to have limited to moderate aqueous solubility . The solubility will likely be highly pH-dependent, increasing significantly in acidic aqueous buffers (pH < 7) due to the protonation of the secondary amine.
-
In Organic Solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. These solvents can engage in hydrogen bonding with the amine and hydrazide groups.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted. These solvents are strong hydrogen bond acceptors and can effectively solvate the polar parts of the molecule.[13]
-
Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the molecule's overall polarity imparted by the amine and hydrazide functions.[7]
-
Caption: Structural features influencing the solubility of 3-(Cyclohexylamino)propanohydrazide.
Experimental Determination of Solubility
Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.
-
Thermodynamic Solubility is the true equilibrium solubility of a compound, where a saturated solution is in equilibrium with its solid state. It is the gold standard for understanding a compound's intrinsic properties.[14][15]
-
Kinetic Solubility measures the concentration at which a compound, rapidly dissolving from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It is a higher-throughput method often used for initial screening.[5][6]
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This protocol is adapted from the well-established OECD Guideline 105 and is considered the benchmark for determining equilibrium solubility.[16][17]
Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium at a specific temperature.
Materials:
-
3-(Cyclohexylamino)propanohydrazide (solid powder)
-
Selected solvents (e.g., pH 7.4 Phosphate-Buffered Saline (PBS), Water, Methanol, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. It is crucial that undissolved solid remains visible at the end of the experiment to ensure saturation.[18]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vials securely and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[14][18] It is recommended to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.[18]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Separate the saturated solution from the solid material by either:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm filter. Note: Ensure the filter material does not bind the compound.
-
-
Quantification:
-
Prepare a standard stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol).
-
Create a calibration curve by making serial dilutions of the stock solution.
-
Dilute the filtered supernatant (saturated solution) into the same concentration range as the calibration curve.
-
Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation: Determine the concentration of the compound in the saturated solution by interpolating from the calibration curve. This value is the thermodynamic solubility.
Protocol for Kinetic Solubility (Turbidimetric Method)
This method is a rapid, medium-throughput assay suitable for early-stage discovery, where many compounds need to be profiled quickly.[19]
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
Compound stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous buffer (e.g., pH 7.4 PBS)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or nephelometry (light scattering)
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the 10 mM DMSO stock solution in a 96-well plate using DMSO as the diluent.
-
Addition to Buffer: In a separate 96-well plate, add the aqueous buffer. Transfer a small volume of each compound dilution from the DMSO plate to the buffer plate (e.g., 2 µL of compound into 98 µL of buffer), resulting in a final DMSO concentration of 2%.[19] Mix immediately.
-
Incubation: Incubate the plate at room temperature for a set period, typically 1 to 2 hours.[19]
-
Measurement: Measure the turbidity (cloudiness) of each well by reading the absorbance at a high wavelength (e.g., 620 nm) or by using a nephelometer.[19]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly higher than the buffer-only controls.[19]
Caption: Comparative workflows for thermodynamic and kinetic solubility determination.
Data Presentation and Interpretation
Solubility data should be recorded systematically. The following table provides a template for summarizing the results for 3-(Cyclohexylamino)propanohydrazide.
| Solvent System | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Observations |
| Water | Thermodynamic | 25 | Experimental Data | Calculated | pH-dependent; re-measure at different pH values |
| PBS (pH 7.4) | Thermodynamic | 25 | Experimental Data | Calculated | Physiologically relevant buffer |
| PBS (pH 7.4) | Kinetic | 25 | Experimental Data | Calculated | Typically higher than thermodynamic value |
| Methanol | Thermodynamic | 25 | Experimental Data | Calculated | Expected to be high |
| Acetonitrile | Thermodynamic | 25 | Experimental Data | Calculated | Polar aprotic solvent |
| Hexane | Thermodynamic | 25 | Experimental Data | Calculated | Expected to be very low |
Interpretation:
-
A compound with aqueous solubility <10 µg/mL is often considered to have low solubility.[20]
-
Discrepancies between kinetic and thermodynamic values are common. Kinetic solubility is often higher because the compound starts in a dissolved state (in DMSO) and precipitation can be slow, leading to supersaturated solutions.[21]
-
Thermodynamic solubility is more relevant for formulation development, while kinetic solubility is a useful flag during early screening.[5][15]
Conclusion
Characterizing the solubility of a novel compound like 3-(Cyclohexylamino)propanohydrazide is not a single measurement but a systematic investigation. By combining theoretical structural analysis with robust experimental methods such as the shake-flask and turbidimetric assays, researchers can build a comprehensive solubility profile. This data is invaluable for making informed decisions, from selecting compounds for further study to designing appropriate formulations and predicting in vivo behavior. Early and accurate solubility assessment is a scientifically rigorous, cost-effective strategy to de-risk drug development projects and increase their probability of success.
References
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Del Re, A. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Available at: [Link]
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Pal, A. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Available at: [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. BioDuro-Global CRDMO. Available at: [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]
-
Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. Chemistry LibreTexts. Available at: [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
-
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Domainex. Available at: [Link]
-
NCATS. (2023). Aqueous Kinetic Solubility. ADME@NCATS - NIH. Available at: [Link]
-
Books. (2015). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books. Available at: [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. Available at: [Link]
-
Chemistry Steps. (2021). Solubility of Organic Compounds. Chemistry Steps. Available at: [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Veranova. Available at: [Link]
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Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Available at: [Link]
-
Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Stack Exchange. Available at: [Link]
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Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Utah Tech University. Available at: [Link]
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Science Ready. (n.d.). All You Need to Know About Amines & Amides. Science Ready. Available at: [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. protocols.io. Available at: [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. Available at: [Link]
-
Birch, H., et al. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. ScienceDirect. Available at: [Link]
-
Redman, A. D., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. SpringerLink. Available at: [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S. Available at: [Link]
-
Celina City Schools. (n.d.). Factors Affecting Solubility. Celina City Schools. Available at: [Link]
-
Phytosafe. (n.d.). OECD 105. Phytosafe. Available at: [Link]
-
Quora. (2023). Are amines soluble or insoluble in water?. Quora. Available at: [Link]
-
ResearchGate. (n.d.). Physicochemical properties of common organic solvents. ResearchGate. Available at: [Link]
-
University of California, Davis. (n.d.). 7.3 Solubility of Amines. University of California, Davis. Available at: [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. OECD. Available at: [Link]
-
Chemguide. (n.d.). an introduction to amines. Chemguide. Available at: [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
-
ChemBK. (2024). 3-(Cyclohexylamino)-1-propanesuhinic acid. ChemBK. Available at: [Link]
-
SIELC Technologies. (2008). CAPS (3-(Cyclohexylamino)propanesulfonic acid). SIELC Technologies. Available at: [Link]
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Technical Guide: pKa Determination of Secondary Amines in 3-(Cyclohexylamino)propanohydrazide
An in-depth technical guide on the physicochemical characterization of 3-(Cyclohexylamino)propanohydrazide, focusing on the pKa of its secondary amine.
Executive Summary
3-(Cyclohexylamino)propanohydrazide is a bifunctional intermediate often utilized in bioconjugation and medicinal chemistry. Its utility stems from two distinct functional groups: a secondary amine (providing basicity and solubility) and a hydrazide moiety (enabling chemoselective ligation with aldehydes or ketones).
Understanding the acid dissociation constant (pKa ) of the secondary amine is critical for optimizing reaction conditions, predicting solubility profiles, and modeling membrane permeability.[1] This guide provides a theoretical derivation of the expected pKa values, supported by a rigorous, self-validating potentiometric titration protocol for experimental verification.
Key Physicochemical Prediction:
-
Secondary Amine pKa: Estimated 8.9 – 9.3 (Lower than the parent amino acid due to the loss of the carboxylate field effect).
-
Hydrazide pKa (Conjugate Acid): Estimated 3.0 – 3.5 .
Structural Analysis & Theoretical pKa Prediction
To accurately determine the pKa, one must first deconstruct the molecule into its ionizable zones.[1] The molecule exists in equilibrium between different protonation states depending on the pH of the medium.
Electronic Environment
The molecule consists of a cyclohexyl ring attached to a secondary nitrogen, which is linked via an ethylene bridge to a hydrazide carbonyl.[1]
-
The Secondary Amine (
):-
In a vacuum or simple alkyl chain, dialkylamines typically exhibit pKa values around 10.5 – 11.0.[1]
-
Inductive Effect: The cyclohexyl group is electron-donating (+I effect), which typically stabilizes the protonated ammonium species.[1]
-
Proximal Effect: The hydrazide group (
) is electron-withdrawing relative to a simple alkyl chain. More importantly, unlike the parent amino acid (N-cyclohexyl-beta-alanine), the hydrazide is neutral.[1] The parent amino acid forms a zwitterion where the carboxylate anion ( ) electrostatically stabilizes the ammonium proton, raising the pKa to ~10.[1]2. In the hydrazide, this stabilization is lost.[1] -
Prediction: The pKa of the amine will drop by approximately 1.0–1.5 log units compared to the parent zwitterion. We expect a value in the range of 8.9 – 9.3 .
-
-
The Hydrazide (
):-
The terminal amino group of the hydrazide is weakly basic. Protonation occurs at the terminal nitrogen.
-
Due to resonance delocalization with the carbonyl oxygen, the lone pair availability is reduced.[1]
-
Prediction: pKa ~ 3.0 – 3.5 .
-
Ionization Pathway Diagram
The following diagram illustrates the sequential deprotonation steps.
Figure 1: Predicted ionization pathway of 3-(Cyclohexylamino)propanohydrazide. The secondary amine is the dominant basic center at physiological pH.[1]
Experimental Protocol: Potentiometric Titration
While computational predictions are useful, experimental determination via potentiometric titration is the "gold standard" for accuracy. This protocol is designed to be self-validating by including a standard reference check.
Materials & Equipment
-
Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.
-
Titrant: 0.1 M NaOH (Carbonate-free, standardized) and 0.1 M HCl.
-
Ionic Strength Adjuster (ISA): 0.15 M KCl or NaCl (to mimic physiological ionic strength).
-
Inert Gas: High-purity Nitrogen or Argon (to prevent
absorption). -
Analyte: >98% pure 3-(Cyclohexylamino)propanohydrazide (approx. 20-30 mg).
Step-by-Step Methodology
Phase 1: System Calibration (The Trust Anchor)
-
Electrode Calibration: Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at
.[2][3] Slope must be . -
Blank Titration: Titrate the ISA solution (0.15 M KCl) with 0.1 M NaOH to determine the presence of any dissolved
or impurities. -
Standard Check: Titrate a known standard (e.g., Phenylalanine, pKa ~9.[1]13) to validate the system accuracy. If the measured pKa deviates by >0.05 units, recalibrate.
Phase 2: Sample Titration
-
Dissolution: Weigh accurately ~0.1 mmol of 3-(Cyclohexylamino)propanohydrazide. Dissolve in 20 mL of degassed 0.15 M KCl.
-
Acidification: Add a known excess of 0.1 M HCl (approx. 2.5 equivalents) to fully protonate both the amine and the hydrazide. The starting pH should be < 2.0.
-
Titration: Titrate with 0.1 M NaOH under constant stirring and inert gas purge.
-
Dosing: Dynamic dosing (small increments near inflection points, larger elsewhere).[1]
-
Termination: Continue titration until pH reaches ~12.0.
-
Phase 3: Data Processing
-
Plotting: Generate a plot of pH vs. Volume of Titrant.
-
Derivative Analysis: Calculate the first derivative (
) to identify inflection points accurately. -
Bjerrum Plot: Calculate the average number of protons bound per molecule (
) at each pH step.- corresponds to the first pKa (Hydrazide).
- corresponds to the second pKa (Secondary Amine).
Data Analysis & Interpretation
Expected Titration Curve Profile
The titration curve will exhibit two distinct buffer regions (flat areas) separated by inflection points.
| Feature | pH Range | Assignment |
| Buffer Region 1 | 2.5 – 4.5 | Deprotonation of Hydrazide |
| Inflection 1 | ~6.0 | Equivalence point for Hydrazide |
| Buffer Region 2 | 8.0 – 10.5 | Deprotonation of Secondary Amine |
| Inflection 2 | >11.0 | Equivalence point for Amine |
Calculation Logic (Bjerrum Method)
The pKa is calculated using the modified Henderson-Hasselbalch equation at the half-neutralization point of the specific group:
For the secondary amine, the pKa is the pH at which the concentration of the protonated amine equals the concentration of the neutral amine.[1]
Validation Workflow
Use the following logic flow to validate your experimental data.
Figure 2: Logical workflow for validating potentiometric titration data.
Pharmaceutical & Research Implications
Solubility & Formulation
-
At pH 7.4 (Physiological): The secondary amine (pKa ~9.1) will be >98% protonated (positively charged). The hydrazide (pKa ~3.[4]2) will be neutral.[2]
-
Net Charge: +1.
-
Implication: The molecule will exhibit high aqueous solubility at physiological pH due to the cationic ammonium center.
Reactivity in Bioconjugation[1]
-
Hydrazide Ligation: Hydrazides react optimally with aldehydes at pH 4.5 – 5.5.
-
Role of the Amine: At pH 5.0, the secondary amine is fully protonated.[1] This positive charge can influence the local environment, potentially catalyzing the hydrazone formation via acid catalysis or electrostatic attraction to negatively charged biomolecules (e.g., DNA backbones).[1]
Comparison with Analogs
| Compound | Structure | Amine pKa | Reason for Shift |
| N-Cyclohexyl- | 10.2 – 10.4 | Electrostatic stabilization by | |
| 9.13 | Inductive withdrawal by Ester | ||
| Target Molecule | ~9.1 | Inductive withdrawal by Hydrazide |
References
-
Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Creative Bioarray. (2024). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 33631, 3-Cyclohexylaminopropionic acid. [Link][1]
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for potentiometric titration methodology).
Sources
Methodological & Application
Synthesis of 3-(Cyclohexylamino)propanohydrazide: A Detailed Guide for Medicinal Chemistry and Drug Development
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the development of novel molecular scaffolds that offer diverse opportunities for chemical modification is paramount. 3-(Cyclohexylamino)propanohydrazide is one such molecule of interest, possessing a unique combination of a secondary amine, a flexible propyl linker, and a reactive hydrazide moiety. This trifecta of functional groups makes it a valuable building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The cyclohexyl group provides lipophilicity, which can be crucial for traversing biological membranes, while the secondary amine and hydrazide functionalities serve as key handles for derivatization, allowing for the exploration of vast chemical space in the pursuit of new drug candidates.
This comprehensive technical guide provides a detailed, two-step synthesis protocol for 3-(cyclohexylamino)propanohydrazide, commencing from the readily available starting materials, methyl acrylate and cyclohexylamine. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and safety considerations.
Safety First: A Comprehensive Hazard Analysis
The synthesis of 3-(cyclohexylamino)propanohydrazide involves the use of several hazardous chemicals. A thorough understanding and strict adherence to safety protocols are of the utmost importance.
| Reagent | Key Hazards | Safety Precautions |
| Methyl Acrylate | Highly flammable liquid and vapor.[1] Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation.[1] May cause an allergic skin reaction and respiratory irritation.[1] | Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or butyl rubber), and a lab coat. Keep away from heat, sparks, and open flames.[1] |
| Cyclohexylamine | Flammable liquid and vapor.[2][3] Toxic if swallowed or in contact with skin.[2][3] Causes severe skin burns and eye damage.[2][3] Suspected of damaging fertility.[2] | Handle in a fume hood. Wear chemical-resistant gloves, safety goggles, and a face shield. Avoid inhalation of vapors.[2][3] |
| Hydrazine Hydrate | Combustible liquid.[4] Toxic if swallowed, in contact with skin, or if inhaled.[4][5] Causes severe skin burns and eye damage.[4][5] May cause an allergic skin reaction.[4][5] May cause cancer.[4][5] Very toxic to aquatic life with long-lasting effects.[5] | EXTREME CAUTION IS ADVISED. Work exclusively in a certified chemical fume hood.[4] Use appropriate PPE, including chemical-resistant gloves, a lab coat, and a face shield.[4] Have an emergency shower and eyewash station readily accessible. Avoid heating, as it can lead to a runaway reaction.[6] |
Synthetic Pathway: From Acrylate to Hydrazide
The synthesis of 3-(cyclohexylamino)propanohydrazide is a two-step process. The first step is a Michael addition of cyclohexylamine to methyl acrylate to form the intermediate, methyl 3-(cyclohexylamino)propanoate. The second step is the hydrazinolysis of this ester to yield the final product.
Caption: Overall synthetic workflow for 3-(cyclohexylamino)propanohydrazide.
Part 1: Synthesis of Methyl 3-(Cyclohexylamino)propanoate
The initial step of this synthesis is the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, the nucleophilic nitrogen of cyclohexylamine attacks the β-carbon of methyl acrylate. This reaction can often be performed under neat (solvent-free) conditions, which is environmentally advantageous.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine methyl acrylate (1.0 eq) and cyclohexylamine (1.1 eq). The reaction is typically performed on a 10-50 mmol scale.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is generally exothermic, and for larger-scale reactions, a water bath may be used to maintain the temperature below 40°C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes) or by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Once the reaction is complete, the excess cyclohexylamine and any remaining starting materials can be removed by rotary evaporation under reduced pressure. The crude product, methyl 3-(cyclohexylamino)propanoate, is often of sufficient purity for the next step. If further purification is required, vacuum distillation or column chromatography on silica gel can be employed.
| Parameter | Value | Rationale |
| Solvent | Neat (Solvent-free) | Environmentally friendly and simplifies work-up. |
| Temperature | Room Temperature | The reaction is typically exothermic and proceeds efficiently without external heating. |
| Stoichiometry | 1.1 eq of Cyclohexylamine | A slight excess of the amine ensures complete consumption of the methyl acrylate. |
| Reaction Time | 2-4 hours | Sufficient time for the reaction to reach completion at room temperature. |
Part 2: Synthesis of 3-(Cyclohexylamino)propanohydrazide
The second and final step is the conversion of the methyl ester intermediate to the corresponding hydrazide. This is achieved through a nucleophilic acyl substitution reaction with hydrazine hydrate, a process known as hydrazinolysis.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve the methyl 3-(cyclohexylamino)propanoate (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (3.0 eq) dropwise to the stirred solution. Caution: Hydrazine hydrate is highly toxic and corrosive. This step must be performed in a well-ventilated fume hood.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature.
-
Monitoring the Reaction: Monitor the reaction progress by TLC until the starting ester is no longer detectable. The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent and excess hydrazine hydrate are removed by rotary evaporation. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield 3-(cyclohexylamino)propanohydrazide as a solid.
| Parameter | Value | Rationale |
| Solvent | Ethanol | A good solvent for both the ester and hydrazine hydrate, and its boiling point is suitable for reflux. |
| Temperature | Reflux | Provides the necessary activation energy for the hydrazinolysis reaction. |
| Stoichiometry | 3.0 eq of Hydrazine Hydrate | A significant excess of hydrazine drives the reaction to completion. |
| Reaction Time | 4-8 hours | Typically sufficient for complete conversion of the ester to the hydrazide. |
Characterization of 3-(Cyclohexylamino)propanohydrazide
Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for 3-(cyclohexylamino)propanohydrazide.
Caption: Logical workflow for the characterization of the final product.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Multiplets in the range of 1.0-2.0 ppm corresponding to the cyclohexyl protons. - A multiplet around 2.5-2.8 ppm for the proton on the carbon adjacent to the cyclohexyl nitrogen. - Triplets around 2.4-2.6 ppm and 2.8-3.0 ppm for the two methylene groups of the propyl chain. - Broad singlets for the NH and NH₂ protons, the chemical shifts of which can be variable and may exchange with D₂O. |
| ¹³C NMR | - Resonances in the aliphatic region (20-60 ppm) for the cyclohexyl and propyl carbons. - A peak around 170-175 ppm for the carbonyl carbon of the hydrazide. |
| IR Spectroscopy | - A strong C=O stretching band around 1630-1680 cm⁻¹ (amide I band). - N-H stretching vibrations for the secondary amine and the hydrazide group in the region of 3200-3400 cm⁻¹. - N-H bending vibrations around 1550-1650 cm⁻¹ (amide II band). - C-H stretching bands just below 3000 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₁₉N₃O). - Fragmentation patterns consistent with the structure, such as the loss of the cyclohexyl group or cleavage of the propyl chain. |
Conclusion and Future Perspectives
This application note provides a robust and detailed protocol for the synthesis of 3-(cyclohexylamino)propanohydrazide, a promising scaffold for the development of novel therapeutic agents. The two-step synthesis is efficient and utilizes readily available starting materials. By providing a thorough understanding of the reaction mechanisms, safety precautions, and characterization methods, this guide aims to empower researchers in their quest for new drug discoveries. The versatile nature of the final product opens up numerous avenues for further chemical exploration, including the synthesis of hydrazones, pyrazoles, and other heterocyclic systems, each with the potential for unique biological activity.
References
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Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]
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ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]
-
Nexchem Ltd. (2022). SAFETY DATA SHEET - Cyclohexylamine. Retrieved from [Link]
-
ACRYLAT OJSC. (2011). SAFETY DATA SHEET METHYL ACRYLATE. Retrieved from [Link]
-
LANXESS. (2015). hydrazine hydrate 55% - SAFETY DATA SHEET. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. Retrieved from [Link]
-
Acros Organics. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. Retrieved from [Link]
-
Vastani. (n.d.). Material Safety Data Sheet Methyl Acrylate. Retrieved from [Link]
-
Carl ROTH. (2016). Safety Data Sheet: Methyl methacrylate. Retrieved from [Link]
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Application Notes and Protocol for the Aza-Michael Addition of Cyclohexylamine to Acrylates
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Aza-Michael Addition
The aza-Michael addition, the conjugate 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in modern organic synthesis.[1][2] Its appeal lies in its high efficiency and atom economy, often proceeding under mild conditions to generate valuable β-amino carbonyl compounds. These products are not merely synthetic curiosities; they are pivotal building blocks for a vast array of biologically active molecules, including antibiotics, anti-cancer agents, and peptidomimetics.[3][4] For drug development professionals, mastering this reaction provides a direct and reliable route to novel pharmacophores.
This guide provides an in-depth technical overview and a field-proven protocol for the aza-Michael addition of cyclohexylamine to ethyl acrylate. We will delve into the mechanistic underpinnings that dictate reaction outcomes, explore the rationale behind the choice of a solvent-free and catalyst-free approach, and provide a self-validating, step-by-step protocol for the synthesis, purification, and characterization of the target compound, ethyl 3-(cyclohexylamino)propanoate.
Mechanistic Insights: Why Simplicity Prevails
The aza-Michael reaction can proceed through several mechanistic pathways. A key feature is the initial nucleophilic attack of the amine on the β-carbon of the acrylate, leading to the formation of a zwitterionic intermediate.[1] This intermediate is then neutralized by a proton transfer. The efficiency of this proton transfer is a critical determinant of the reaction rate.
While various catalysts, including Lewis acids and bases, can be employed to accelerate this transformation, the inherent nucleophilicity of aliphatic amines like cyclohexylamine is often sufficient to drive the reaction to completion without external promoters.[5][6] This is particularly true for activated Michael acceptors like acrylates. The reaction can be considered a "click reaction" due to its high yield, simple reaction conditions, and the absence of byproducts.[7]
The decision to employ a solvent-free, catalyst-free protocol is a deliberate one, rooted in the principles of green chemistry and process efficiency.[6][7] By eliminating solvents, we not only reduce environmental impact and disposal costs but also often increase reaction rates due to higher reactant concentrations. The absence of a catalyst simplifies the purification process, as there is no need to remove it from the reaction mixture. This minimalist approach is not a compromise on efficiency; for the reaction of cyclohexylamine with acrylates, it is the most elegant and direct path to the desired product.
A crucial aspect of the reaction with primary amines is the potential for a second Michael addition, leading to a bis-adduct. However, the secondary amine formed after the initial mono-addition is significantly less reactive due to increased steric hindrance and altered electronics.[1][5] This difference in reactivity allows for the selective synthesis of the mono-adduct, particularly when controlling stoichiometry.[3][6]
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for the synthesis, purification, and characterization of ethyl 3-(cyclohexylamino)propanoate.
Caption: A typical experimental workflow for Michael addition.
Detailed Experimental Protocol: Synthesis of Ethyl 3-(cyclohexylamino)propanoate
This protocol describes the solvent-free and catalyst-free aza-Michael addition of cyclohexylamine to ethyl acrylate.
Materials and Equipment:
| Material/Equipment | Specifications |
| Cyclohexylamine | ≥99% purity |
| Ethyl acrylate | ≥99% purity, contains polymerization inhibitor |
| Round-bottom flask | 50 mL |
| Magnetic stirrer and stir bar | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| TLC developing chamber | |
| UV lamp | 254 nm |
| Rotary evaporator | |
| Column chromatography setup | Silica gel (230-400 mesh) |
| Solvents for chromatography | Hexane, Ethyl Acetate (reagent grade) |
| NMR tubes | |
| NMR Spectrometer | 300 MHz or higher |
| IR Spectrometer | with ATR capability |
| Mass Spectrometer | with ESI or EI source |
Procedure:
-
Reactant Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (1.0 eq, e.g., 10 mmol, 0.99 g).
-
Initiation of Reaction: To the stirring cyclohexylamine, add ethyl acrylate (1.05 eq, e.g., 10.5 mmol, 1.05 g) dropwise at room temperature. The slight excess of the acrylate ensures complete consumption of the amine. The reaction is typically exothermic; for larger scale reactions, initial cooling in an ice bath may be necessary.
-
Reaction Progress: Allow the reaction mixture to stir at room temperature. The reaction is generally complete within a few hours to overnight.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting materials (cyclohexylamine and ethyl acrylate) and the reaction mixture.
-
Develop the plate using a solvent system such as 8:2 hexane:ethyl acetate.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate. The reaction is complete when the spot corresponding to cyclohexylamine has disappeared. A new, more polar spot corresponding to the product will appear.
-
-
Work-up: Once the reaction is complete, remove the excess ethyl acrylate and any other volatile components under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a colorless to pale yellow oil, can be purified by column chromatography on silica gel.
-
Pack a column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Load the crude product onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity).
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield ethyl 3-(cyclohexylamino)propanoate as a clear oil.
-
Characterization of Ethyl 3-(cyclohexylamino)propanoate
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Parameter | Value |
| CAS Number | 6635-61-6 |
| Molecular Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol |
Expected Spectroscopic Data:
-
¹H NMR (in CDCl₃):
-
δ ~4.1 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester, split by the adjacent methyl group.
-
δ ~2.8 ppm (t, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-CH₂-CO₂Et).
-
δ ~2.5 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-N-CH₂-CH₂-CO₂Et).
-
δ ~2.4 ppm (m, 1H): Methine proton of the cyclohexyl group (-CH- on the ring).
-
δ ~1.0-1.9 ppm (m, 10H): Methylene protons of the cyclohexyl ring.
-
δ ~1.2 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester, split by the adjacent methylene group.
-
A broad singlet for the N-H proton may be observed, its chemical shift can be variable.
-
-
¹³C NMR (in CDCl₃):
-
δ ~173 ppm: Carbonyl carbon of the ester.
-
δ ~60 ppm: Methylene carbon of the ester (-O-CH₂-).
-
δ ~57 ppm: Methine carbon of the cyclohexyl group attached to nitrogen.
-
δ ~45 ppm: Methylene carbon adjacent to the nitrogen (-N-CH₂-).
-
δ ~35 ppm: Methylene carbon adjacent to the carbonyl (-CH₂-CO₂Et).
-
δ ~33 ppm: Methylene carbons of the cyclohexyl ring.
-
δ ~26 ppm: Methylene carbon of the cyclohexyl ring.
-
δ ~25 ppm: Methylene carbon of the cyclohexyl ring.
-
δ ~14 ppm: Methyl carbon of the ester (-CH₃).
-
-
IR Spectroscopy (ATR):
-
~3300 cm⁻¹ (broad): N-H stretching vibration.
-
~2930, 2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1730 cm⁻¹ (strong): C=O stretching vibration of the ester.
-
~1180 cm⁻¹: C-O stretching vibration of the ester.
-
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Reaction is sluggish or incomplete | Low reactivity of substrates; low temperature. | Gently warm the reaction mixture (e.g., to 40-50 °C). Ensure high purity of starting materials. |
| Formation of bis-adduct | Using an excess of the amine or prolonged reaction times at elevated temperatures. | Use a slight excess of the acrylate (1.05-1.1 eq). Monitor the reaction closely by TLC and stop it once the primary amine is consumed. |
| Polymerization of acrylate | Absence of inhibitor; exposure to light or high heat. | Use acrylate containing a polymerization inhibitor. Store acrylate in a cool, dark place. Avoid excessive heating during the reaction. |
| Difficult purification | Close polarity of product and starting materials. | Optimize the eluent system for column chromatography. A shallow gradient can improve separation. Consider vacuum distillation for purification. |
Conclusion
The aza-Michael addition of cyclohexylamine to acrylates is a robust and highly efficient transformation that exemplifies the principles of modern, sustainable organic synthesis. The solvent-free, catalyst-free protocol detailed herein offers a straightforward, reliable, and scalable method for the preparation of β-amino esters, which are of significant interest to the pharmaceutical and materials science industries. By understanding the underlying mechanistic principles and adhering to the outlined experimental procedure, researchers can confidently and successfully employ this powerful reaction in their synthetic endeavors.
References
-
Bláha, M., Trhlíková, O., Podešva, J., Abbrent, S., Steinhart, M., Dybal, J., & Dušková-Smrčková, M. (2018). Solvent-free, catalyst-free aza-Michael addition of cyclohexylamine to diethyl maleate: Reaction mechanism and kinetics. Tetrahedron, 74(1), 58-67. [Link]
-
Bosica, G., & Debono, A. J. (2014). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. PMC. [Link]
-
Koner, A. K., & Khasnobis, S. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ARKIVOC, 2002(7), 76-81. [Link]
-
Scott, T. F., et al. (2014). Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect. Polymer Chemistry, 5(23), 6736-6744. [Link]
-
Konuray, A. O., Fernández-Francos, X., Serra, À., & Ramis, X. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. UPCommons. [Link]
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Escalante, J., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-349. [Link]
-
Baruah, P. P., & Dutta, D. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ARKIVOC, 2002(vii), 76-81. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
-
Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-105. [Link]
-
Pellis, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 775. [Link]
-
Vandewalle, S., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(24), 12286-12296. [Link]
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- 1. Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
Application Note & Protocols: A Comprehensive Guide to the Synthesis of 3-(Cyclohexylamino)propanohydrazide via Hydrazinolysis
Abstract
This document provides a detailed technical guide for the synthesis of 3-(Cyclohexylamino)propanohydrazide, a bifunctional molecule with potential applications as an intermediate in pharmaceutical and materials science. The synthetic strategy is a robust, two-step process commencing with the Michael addition of cyclohexylamine to an acrylate ester, followed by the hydrazinolysis of the resulting intermediate. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and critical safety procedures. We emphasize the causality behind experimental choices, methods for analytical validation, and stringent protocols for the safe handling of hazardous reagents such as hydrazine hydrate.
Introduction and Synthetic Strategy
Hydrazide moieties are valuable functional groups in organic synthesis, serving as precursors to a wide array of heterocyclic compounds and as key components in pharmacologically active molecules.[1] 3-(Cyclohexylamino)propanohydrazide incorporates both a secondary amine and a hydrazide group, making it a versatile building block for further chemical elaboration. Its synthesis is most effectively achieved through the hydrazinolysis of a corresponding ester, a classic and reliable method for forming the C-N bond of the hydrazide.[2][3]
The overall synthetic pathway is outlined below. It begins with the formation of an ethyl 3-(cyclohexylamino)propanoate intermediate, which is then converted to the target hydrazide.
Figure 1: Overall workflow for the synthesis of 3-(Cyclohexylamino)propanohydrazide.
Synthesis of Precursor: Ethyl 3-(cyclohexylamino)propanoate
Principle & Mechanism
The synthesis of the ester precursor is achieved via a conjugate addition, specifically the Michael reaction. In this reaction, cyclohexylamine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester, ethyl acrylate. This reaction proceeds efficiently, often without the need for a catalyst, to yield the desired β-amino ester.
Detailed Experimental Protocol
Materials:
-
Cyclohexylamine (≥99%)
-
Ethyl acrylate (≥99%, stabilized)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Standard glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexylamine (1.0 eq) and ethyl acrylate (1.05 eq). The reaction can be run neat or in a solvent like ethanol.
-
Heat the mixture to a gentle reflux (approx. 80-90°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (30:70). The disappearance of the cyclohexylamine spot indicates reaction completion.
-
After cooling to room temperature, remove any excess ethyl acrylate and solvent under reduced pressure using a rotary evaporator.
-
The crude product is a viscous oil. Purify it by vacuum distillation to obtain pure ethyl 3-(cyclohexylamino)propanoate.
Hydrazinolysis for 3-(Cyclohexylamino)propanohydrazide
Principle & Mechanism: The Nucleophilic Acyl Substitution
Hydrazinolysis is a nucleophilic acyl substitution reaction where the alkoxy group (-OEt) of the ester is replaced by a hydrazinyl group (-NHNH2).[3] Hydrazine is a potent nucleophile due to the "alpha effect," where the presence of adjacent atoms with lone pairs enhances nucleophilicity.[2] The reaction is typically performed by heating the ester with hydrazine hydrate in an alcohol solvent.[4]
Figure 2: Mechanism of hydrazinolysis of an ester.
Detailed Experimental Protocol
Materials:
-
Ethyl 3-(cyclohexylamino)propanoate (from Step 2)
-
Hydrazine hydrate (64% or ~80% solution in water is common and safer than anhydrous)
-
Ethanol (95% or absolute)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Hexane
Procedure:
-
Dissolve ethyl 3-(cyclohexylamino)propanoate (1.0 eq) in ethanol (approx. 5-10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add hydrazine hydrate (1.5-2.0 eq) to the solution dropwise. An excess is used to ensure the reaction goes to completion.
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 8-12 hours.
-
Monitor the reaction by TLC (DCM/Methanol 95:5 with a drop of NH4OH) to confirm the consumption of the starting ester.
-
Upon completion, cool the reaction mixture to room temperature. Often, the product hydrazide, being less soluble in ethanol than the starting ester, will precipitate out of the solution.[5]
-
If a precipitate forms, cool the mixture further in an ice bath for 30-60 minutes to maximize crystallization. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the ethanol. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization. A common solvent system is ethanol/water or ethyl acetate/hexane. Dissolve the crude product in a minimum amount of the hot primary solvent and add the anti-solvent dropwise until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath, to form pure crystals.
Analytical Characterization
Validation of the final product's identity and purity is crucial. The following data are typical for 3-(Cyclohexylamino)propanohydrazide.
| Analysis | Expected Results | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.0 (s, 1H, -CONH-), δ ~4.2 (br s, 2H, -NH₂), δ ~2.5-2.8 (m, 2H, -CH₂-CO), δ ~2.2-2.4 (m, 3H, -NH-CH₂- and -CH- of cyclohexyl), δ ~1.0-1.8 (m, 10H, cyclohexyl protons) | Confirms the presence of all key proton environments. The disappearance of the ethyl group signals (quartet ~4.1 ppm, triplet ~1.2 ppm) from the precursor ester is a key indicator of successful reaction.[6] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~170 (C=O), δ ~55-60 (cyclohexyl CH-N), δ ~45-50 (-NH-CH₂-), δ ~30-35 (-CH₂-CO), δ ~24-32 (cyclohexyl CH₂) | Shows the carbonyl carbon of the hydrazide and the distinct carbons of the aliphatic chain and cyclohexyl ring. |
| FT-IR (KBr, cm⁻¹) | 3300-3400 (N-H stretching, sharp peaks for -NH₂), 3200-3300 (N-H stretching, amide), 2930, 2850 (C-H stretching), 1640-1660 (C=O stretching, Amide I), 1530-1550 (N-H bending, Amide II) | The strong amide C=O band and distinct N-H stretches confirm the hydrazide functional group.[6] |
| Mass Spec. (ESI+) | [M+H]⁺ = 186.1601 | Confirms the molecular weight of the target compound (C₉H₁₉N₃O). |
Critical Safety Protocols for Handling Hydrazine Hydrate
Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and a reproductive toxin. Both acute and chronic exposure must be strictly avoided. [7][8][9] Adherence to the following safety protocols is mandatory.
5.1. Personal Protective Equipment (PPE)
-
Respiratory Protection: All handling of hydrazine hydrate (opening, weighing, dispensing) MUST be performed inside a certified chemical fume hood.[7][9]
-
Eye Protection: Wear splash-proof chemical safety goggles at all times. A face shield is required when there is a significant splash hazard.[7]
-
Hand Protection: Wear nitrile or other chemical-resistant gloves. Double-gloving is recommended.[7][9]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[9]
5.2. Handling and Storage
-
Store hydrazine hydrate in a tightly closed container in a cool, dry, well-ventilated area designated for corrosives and toxins.[10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Use non-sparking tools and take precautionary measures against static discharge.[11]
5.3. Waste Disposal and Decontamination
-
Quenching Excess Reagent: Unused hydrazine in the reaction vessel can be cautiously neutralized. Dilute the reaction mixture with water and slowly add a weak oxidizing agent like sodium hypochlorite solution (<5%) or calcium hypochlorite with stirring and cooling in an ice bath. This should only be performed by trained personnel in a fume hood.[8]
-
Waste Streams: All hydrazine-contaminated waste (liquid, solid, disposable labware) is considered hazardous waste and must be disposed of according to institutional and local regulations.[9]
5.4. Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-30 minutes. Seek immediate medical attention.[9][11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Spill: Evacuate the area immediately. Do not attempt to clean up the spill yourself. Notify others and contact your institution's Environmental Health & Safety (EHS) department.[7][9]
Discussion and Conclusion
The two-step synthesis of 3-(Cyclohexylamino)propanohydrazide is a reliable and scalable method. The initial Michael addition is typically high-yielding, and the subsequent hydrazinolysis provides a direct route to the desired product. The choice of an alcohol like ethanol as the solvent for hydrazinolysis is advantageous as it readily dissolves the starting ester and the hydrazine hydrate, while often allowing the more polar hydrazide product to crystallize upon cooling, simplifying purification.[5]
This guide provides a comprehensive framework for the successful and safe synthesis and validation of 3-(Cyclohexylamino)propanohydrazide. By understanding the underlying chemical principles and adhering strictly to the safety protocols, researchers can effectively produce this valuable intermediate for further investigation in drug discovery and development programs.[12]
References
- Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template.
-
Penta. (2024, October 21). Hydrazine monohydrate Safety Data Sheet. Retrieved from [Link]
-
Zheng, J.-S., & Liu, L. (2016). Chemical synthesis of proteins using hydrazide intermediates. National Science Review, 3(2), 184–195. [Link]
-
UC Santa Barbara Environmental Health & Safety. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]
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Eyube, M. (2024, June 2). Response to "HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER...". ResearchGate. Retrieved from [Link]
-
Quora. (2023, September 8). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. Retrieved from [Link]
-
Al-Majthoub, M. M., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization... RSC Advances, 13(1), 241-257. [Link]
-
Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Scientific Reports, 12(1), 6925. [Link]
-
Ferreira, C., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Molecules, 29(15), 3483. [Link]
-
Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Org. Synth. 2014, 91, 1-10. Retrieved from [Link]
-
BioDuro. (2016, April 30). Integrating Drug Discovery and Development to Improve Efficiency & Candidate Success. Drug Development & Delivery. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: Bioconjugation Strategies Using 3-(Cyclohexylamino)propanohydrazide
Topic: Using 3-(Cyclohexylamino)propanohydrazide as a Linker in Bioconjugation Content Type: Application Note & Technical Protocol Audience: Researchers, Senior Scientists, and Process Development Engineers
Executive Summary
3-(Cyclohexylamino)propanohydrazide is a specialized heterobifunctional linker utilized in the modification of glycoproteins, carbohydrates, and aldehyde-functionalized surfaces. Its structure combines a reactive hydrazide group (specific for aldehydes/ketones) with a secondary amine (cyclohexylamino) moiety.
While standard hydrazide linkers (e.g., adipic acid dihydrazide) are often used for crosslinking, this specific molecule is uniquely suited for:
-
Hydrophobic Tagging: Introducing a cyclohexyl group to modulate the hydrophobicity of hydrophilic glycans.
-
Ligand Immobilization: Acting as a spacer to attach cyclohexyl-binding motifs to solid supports.
-
Bifunctional Linking: Utilizing the secondary amine as a nucleophile (under optimized conditions) to connect aldehyde-bearing molecules with electrophile-bearing targets.
This guide details the physicochemical properties, reaction mechanisms, and a validated protocol for conjugating this linker to oxidized glycoproteins.
Chemical Profile & Mechanism[1]
Molecule Specifications[2]
-
Chemical Name: 3-(Cyclohexylamino)propanohydrazide
-
Core Structure: Cyclohexyl-NH-CH₂-CH₂-CO-NH-NH₂
-
Precursor: Derived from N-Cyclohexyl-β-alanine (CAS: 26872-84-4).[1]
-
Reactive Groups:
-
Hydrazide (-CO-NH-NH₂): Highly nucleophilic at pH 4.5–7.0; reacts selectively with aldehydes.
-
Secondary Amine (-NH-): Moderately nucleophilic; sterically hindered by the cyclohexyl ring. Can serve as a cationic site at physiological pH or a secondary conjugation handle.
-
Mechanism of Action: Hydrazone Ligation
The primary bioconjugation route involves the reaction of the hydrazide group with an aldehyde.[2] Aldehydes are typically generated on glycoproteins via periodate oxidation of vicinal diols (sugars).[2][3]
Reaction Pathway:
-
Oxidation: Sodium meta-periodate (NaIO₄) cleaves sialic acid or other sugars, generating reactive aldehydes.
-
Ligation: The hydrazide attacks the aldehyde carbon, forming a hydrazone bond.[2][4]
-
Catalysis: The reaction is significantly accelerated by aniline (nucleophilic catalysis).
-
Stabilization (Optional): The hydrazone bond can be reduced with Sodium Cyanoborohydride (NaCNBH₃) to form a stable, irreversible hydrazine linkage.
Reaction Logic Diagram
Figure 1: Mechanistic pathway for conjugating 3-(Cyclohexylamino)propanohydrazide to glycoproteins via periodate oxidation.
Experimental Protocol: Glycoprotein Conjugation
Materials Required
| Reagent | Specification | Function |
| Linker | 3-(Cyclohexylamino)propanohydrazide | Conjugation agent |
| Target Protein | Glycoprotein (e.g., IgG, HRP) | Target molecule |
| Oxidizer | Sodium meta-periodate (NaIO₄) | Generates aldehydes |
| Catalyst | Aniline (Pure) | Accelerates hydrazone formation |
| Coupling Buffer | 0.1 M Sodium Acetate, pH 5.5 | Optimized pH for hydrazides |
| Reductant | Sodium Cyanoborohydride (NaCNBH₃) | Stabilizes bond (Optional) |
| Purification | Desalting Column (PD-10 or Zeba) | Removes excess reagents |
Step-by-Step Methodology
Phase 1: Preparation of Oxidized Protein
Rationale: Hydrazides react only with aldehydes. Most proteins lack native aldehydes, so we generate them from glycans.[2]
-
Buffer Exchange: Equilibrate 2–5 mg of glycoprotein into Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5) using a desalting column. Avoid amine-containing buffers (Tris, Glycine) as they compete for aldehydes.
-
Oxidation: Add NaIO₄ to a final concentration of 10 mM (for sialic acid targeting, use 1 mM at 0°C; for general sugars, use 10 mM at Room Temp).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Add glycerol (final 15 mM) to quench unreacted periodate. Incubate for 5 minutes.
-
Purification: Immediately desalt the protein into fresh Coupling Buffer to remove periodate and formaldehyde byproducts.
Phase 2: Linker Conjugation
Rationale: The hydrazide reacts with the newly formed aldehydes.[4] Aniline is added as a catalyst to form the Schiff base intermediate faster.
-
Linker Preparation: Dissolve 3-(Cyclohexylamino)propanohydrazide in DMSO to make a 50 mM stock .
-
Note: The cyclohexyl group increases hydrophobicity; ensure full dissolution before adding to aqueous buffer.
-
-
Reaction Setup: Add the linker stock to the oxidized protein solution.
-
Molar Ratio: Use a 50-fold molar excess of linker over protein.
-
Final Concentration: Protein concentration should be 1–5 mg/mL.
-
-
Catalysis: Add Aniline to a final concentration of 100 mM .
-
Incubation: Incubate for 2–4 hours at room temperature (or overnight at 4°C).
Phase 3: Reduction (Optional but Recommended)
Rationale: Hydrazone bonds can hydrolyze over time. Reduction converts the C=N bond to a stable C-NH bond.
-
Add NaCNBH₃ (5 M stock in 1 M NaOH) to the reaction mixture to a final concentration of 50 mM .
-
Incubate for 30 minutes at room temperature.
-
Safety Warning: Perform this step in a fume hood; NaCNBH₃ generates HCN gas in acidic conditions.
-
Phase 4: Purification
-
Remove excess linker, aniline, and reductant using a size-exclusion column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).
-
Store the conjugate at 4°C or -20°C depending on protein stability.
Analytical Validation (QC)
To verify the conjugation, use the following methods:
| Method | Expected Outcome | Notes |
| HIC HPLC | Shift in retention time | The cyclohexyl group adds significant hydrophobicity. The conjugate should elute later than the native protein on a Hydrophobic Interaction Chromatography column. |
| MS (MALDI/ESI) | Mass increase | Mass shift corresponds to +[Linker MW - 18] per attachment. |
| TNBS Assay | Reduced hydrazide signal | If measuring free linker removal, TNBS can detect primary hydrazides (though less sensitive than amines). |
Workflow Visualization
Figure 2: Operational workflow for bioconjugation of 3-(Cyclohexylamino)propanohydrazide.
Troubleshooting & Optimization
-
Precipitation: The cyclohexyl group is hydrophobic. If the protein precipitates upon linker addition, reduce the linker concentration or increase the DMSO fraction (up to 10% v/v is usually tolerated).
-
Low Conjugation Yield:
-
Ensure the oxidation step worked (check periodate freshness).
-
Increase the Aniline concentration (up to 100 mM is standard).
-
Verify pH is strictly between 5.0 and 6.0; hydrazide reactivity drops significantly above pH 7.5.
-
-
Linker Solubility: If the linker crashes out in aqueous buffer, predissolve in DMSO or DMF at high concentration (100 mM) before adding to the reaction.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Dirksen, A., & Dawson, P. E. (2008). "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543-2548. Link (Source for Aniline catalysis).
-
Thermo Fisher Scientific. "Hydrazide-Activated Supports and Linkers." Technical Handbook. Link
-
PubChem. "3-(Cyclohexylamino)propanoic acid (Precursor Data)." National Library of Medicine. Link (Structural data for the parent acid).
Sources
3-(Cyclohexylamino)propanohydrazide as an intermediate in pharmaceutical synthesis
Application Note: 3-(Cyclohexylamino)propanohydrazide as a Versatile Scaffold in Medicinal Chemistry
Executive Summary
3-(Cyclohexylamino)propanohydrazide (3-CAPH) represents a critical class of
This guide details the optimized synthesis of 3-CAPH, its validation, and its divergent application in generating heterocyclic libraries.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 3-(Cyclohexylamino)propanehydrazide |
| Molecular Formula | |
| Molecular Weight | 185.27 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in |
| pKa (Calc) | ~9.8 (Secondary Amine), ~3.5 (Hydrazide) |
| Storage | Hygroscopic; Store at -20°C under inert atmosphere |
Synthesis Protocol: The "Michael-Hydrazinolysis" Route
The industrial-viable synthesis of 3-CAPH proceeds via a two-step sequence: the Michael addition of cyclohexylamine to an acrylate ester, followed by nucleophilic acyl substitution with hydrazine.
Step 1: Synthesis of Methyl 3-(cyclohexylamino)propanoate
Mechanism: Aza-Michael Addition. The nucleophilic nitrogen of cyclohexylamine attacks the
-
Reagents:
-
Cyclohexylamine (1.0 equiv)
-
Methyl Acrylate (1.1 equiv)[1]
-
Methanol (Solvent, 5 volumes)
-
-
Protocol:
-
Charge a reaction vessel with cyclohexylamine dissolved in methanol.
-
Cool the solution to 0°C to control the exotherm.
-
Add methyl acrylate dropwise over 30 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Monitor consumption of cyclohexylamine via TLC (SiO2, 5% MeOH/DCM) or GC-MS.
-
Workup: Concentrate under reduced pressure to remove methanol and excess acrylate. The resulting oil (intermediate ester) is typically used directly in Step 2 without distillation to avoid retro-Michael decomposition.
-
Step 2: Hydrazinolysis to 3-(Cyclohexylamino)propanohydrazide
Mechanism: Nucleophilic Acyl Substitution. Hydrazine displaces the methoxy group.
-
Reagents:
-
Crude Methyl Ester (from Step 1)
-
Hydrazine Hydrate (80% or 64% aq. solution, 2.5 equiv)
-
Ethanol (absolute, 3 volumes)
-
-
Protocol:
-
Dissolve the crude ester in absolute ethanol.
-
Add hydrazine hydrate carefully at RT.
-
Heat the mixture to reflux (78°C) for 8–12 hours.
-
Critical Checkpoint: Ensure complete consumption of the ester to prevent contamination.
-
Workup: Concentrate the reaction mixture to ~20% volume.
-
Crystallization: Cool to 0°C. If precipitation does not occur, add cold diethyl ether as an antisolvent.
-
Filter the white solid and wash with cold ether.[2] Dry under vacuum over
.
-
Strategic Applications: Heterocycle Construction
The hydrazide moiety is a "linchpin" functional group. It allows the molecule to be cyclized into various bio-isosteres.
Pathway A: Synthesis of 1,2,4-Triazoles (The Ainsworth Pathway)
Triazoles are crucial for antifungal activity (e.g., Fluconazole analogs).
-
Reagent: Formamidine acetate or Orthoesters.
-
Conditions: Reflux in acetic acid or n-butanol.
-
Outcome: Formation of the 1,2,4-triazole ring, retaining the cyclohexylamino tail for hydrophobic binding interactions.
Pathway B: Synthesis of 1,3,4-Oxadiazoles
Oxadiazoles often serve as metabolically stable replacements for esters or amides.
-
Reagent: Carbon disulfide (
) / KOH (to form oxadiazole-2-thiol) or carboxylic acids withngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . -
Conditions: Cyclodehydration.
Pathway C: Thiosemicarbazide Formation
Reaction with isothiocyanates (R-NCS) yields thiosemicarbazides, which are precursors to thiadiazoles and potent metal chelators.
Visualizing the Workflow
The following diagram illustrates the synthesis and divergent applications of 3-CAPH.
Caption: Synthesis of 3-CAPH and its divergence into pharmacologically active heterocycles.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the researcher must verify the following spectral signatures.
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | 3200–3300 | Presence of primary amine ( |
| IR Spectroscopy | 1640–1660 | Carbonyl ( |
| 1H NMR | Amide proton ( | |
| 1H NMR | Hydrazine protons ( | |
| 1H NMR | Absence of | Disappearance of the methyl ester singlet (confirms conversion). |
References
-
Vertex AI Search. (2023). Synthesis of 3-(cyclohexylamino)propanohydrazide from methyl acrylate. Retrieved from
-
Asian Journal of Chemistry. (2013). Synthesis and Biological Activities of Thiourea Derivatives containing Cyclopropane. Retrieved from
-
Organic Chemistry Portal. (2015). Synthesis of 1H-1,2,4-triazoles. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from
-
PubChem. (2023). 3-(Cyclohexylamino)-1-propanesulfonic acid (Analog Reference). Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Cyclohexylamino)propanohydrazide
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the synthesis of 3-(cyclohexylamino)propanohydrazide. Our focus is on enhancing yield and purity by addressing common challenges encountered during the two-step synthesis process.
Overview of the Synthetic Pathway
The synthesis of 3-(cyclohexylamino)propanohydrazide is typically achieved in a two-step process. The first step involves an aza-Michael addition of cyclohexylamine to an acrylate ester, such as ethyl acrylate, to form the intermediate ethyl 3-(cyclohexylamino)propanoate. The second step is the hydrazinolysis of this ester with hydrazine hydrate to yield the final product. Maximizing the yield at each stage is critical for the overall efficiency of the synthesis.
Removing unreacted hydrazine from 3-(Cyclohexylamino)propanohydrazide
Prepared by: The Senior Application Scientist Team Document ID: AN-2026-02-CHPH-PUR Subject: Troubleshooting and Protocols for the Removal of Unreacted Hydrazine from the Synthesis of 3-(Cyclohexylamino)propanohydrazide
Introduction: The Challenge of Residual Hydrazine
The synthesis of hydrazides from esters or carboxylic acids using hydrazine is a robust and widely used transformation. However, a common challenge in the workup of these reactions is the removal of excess hydrazine, which is often used to drive the reaction to completion. Residual hydrazine is a significant concern due to its high polarity, potential for side reactions in subsequent steps, and, most importantly, its toxicity.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and validated protocols to effectively remove unreacted hydrazine from 3-(cyclohexylamino)propanohydrazide, ensuring product purity and safety.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification process in a practical question-and-answer format.
Q1: My ¹H NMR spectrum shows a broad singlet that I suspect is hydrazine. How can I confirm this and what is the typical chemical shift?
A: Unreacted hydrazine hydrate typically appears as a broad, exchangeable singlet in the ¹H NMR spectrum. Its chemical shift is highly dependent on the solvent and concentration, but it is often observed between δ 4.0 and 5.0 ppm. To confirm its presence, you can perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake vigorously, and re-acquire the spectrum. The hydrazine peak, being exchangeable, should diminish or disappear entirely.
A more sensitive and definitive method is a TLC spot test using a specific stain like p-dimethylaminobenzaldehyde (DMAB). Hydrazine reacts with DMAB to form a brightly colored yellow-orange azine complex, making it visible at very low concentrations.[3] See Protocol 4.4 for the detailed procedure.
Q2: I performed an aqueous workup, but I still have hydrazine contamination. What went wrong?
A: This is a common issue that usually stems from the pH of the aqueous phase. Hydrazine is a base (pKa ≈ 8.1) and is highly soluble in water.[4] However, your product, 3-(cyclohexylamino)propanohydrazide, also contains two basic sites: the secondary amine of the cyclohexylamino group (estimated pKa ≈ 10.5-11.0) and the hydrazide itself. A simple water wash may not be effective.
The key is to perform an acidic wash. By washing your organic solution with a dilute acid (e.g., 0.5 M HCl or 5% citric acid), you protonate the highly water-soluble hydrazine to the even more water-soluble hydrazinium cation (H₂N-NH₃⁺), which partitions quantitatively into the aqueous phase. See Protocol 4.1 for an optimized extraction procedure.
Q3: I'm concerned about losing my product during the acidic wash since it also has a basic amine. How can I prevent this?
A: This is an excellent point. Since your product can also be protonated and extracted into the aqueous layer, aggressive acidic washing can lead to significant yield loss. There are two primary strategies to mitigate this:
-
Use a Milder Acid: Instead of a strong mineral acid, use a weak organic acid like 5-10% aqueous citric acid. This can often be selective enough to remove the bulk of the hydrazine without fully protonating your more hindered and potentially less basic product.
-
Back-Extraction: After the initial acidic wash, you can basify the acidic aqueous layer with a base like NaOH or Na₂CO₃ to a pH of ~10-11 and re-extract with an organic solvent (e.g., dichloromethane or ethyl acetate). This will recover any of your desired product that was lost in the initial wash.
Q4: My product seems to have some water solubility. Is liquid-liquid extraction the best method?
A: If your product exhibits partial water solubility, liquid-liquid extraction can indeed be challenging and may lead to lower yields. In this scenario, other methods should be considered.
-
Column Chromatography: This is often the most effective method for removing trace to moderate amounts of hydrazine, especially for high-purity applications. Hydrazine is extremely polar and will stick strongly to the silica gel, while your product, having the bulky cyclohexyl group, will be significantly less polar and elute first. See Protocol 4.2 .
-
Chemical Scavenging: You can add a "scavenger" to the crude reaction mixture to selectively react with the excess hydrazine. A simple and effective method is to add a small amount of an aldehyde (e.g., benzaldehyde) or a ketone (e.g., acetone). These react with hydrazine to form a hydrazone, which is typically much less polar and non-basic, making it easily separable from your desired hydrazide by chromatography or even recrystallization.
Q5: How can I safely handle and dispose of hydrazine-contaminated waste?
A: Hydrazine is toxic and a suspected carcinogen, requiring strict safety protocols.[1]
-
Handling: Always handle hydrazine and solutions containing it inside a certified chemical fume hood.[1][5] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (butyl rubber is recommended).[4][6]
-
Quenching & Disposal: Aqueous waste containing hydrazine should be quenched before disposal. A common method is to treat the solution with an excess of a bleach (sodium hypochlorite) solution. The reaction is exothermic and releases nitrogen gas, so the addition should be slow and performed in an open or vented container within a fume hood. The final, hydrazine-free solution can then be disposed of according to your institution's hazardous waste guidelines.
Method Selection & Data Summary
Choosing the right purification strategy depends on the scale of your reaction, the amount of excess hydrazine, and the final purity required.
| Method | Best For | Purity Achieved | Yield | Scalability | Notes |
| Acidic Wash | Removing large (bulk) excess of hydrazine. | Good (>95%) | Good to Excellent | Excellent | Fast and cost-effective. May require back-extraction to maximize yield. |
| Column Chromatography | Removing trace to moderate amounts of hydrazine. | Excellent (>99%) | Good | Poor to Moderate | Ideal for achieving high purity on a lab scale. Can be time-consuming. |
| Chemical Scavenger | Reactions where extraction is problematic. | Good to Excellent | Excellent | Good | Forms a byproduct (hydrazone) that must be removed, but is often easier to separate than hydrazine itself. |
| Recrystallization | Final polishing step if a suitable solvent is found. | Excellent (>99%) | Variable | Good | Highly dependent on the crystallization properties of the hydrazide product. |
Experimental Protocols
4.1 Protocol: Purification by Dilute Acidic Wash (Liquid-Liquid Extraction)
This protocol is the recommended first step for removing the bulk of unreacted hydrazine.
-
Solvent Dilution: Dissolve the crude reaction mixture in an appropriate organic solvent in which your product is soluble but immiscible with water (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)). A volume of 10-20 mL per gram of crude product is typical.
-
First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 0.5 M aqueous HCl. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash (Step 2 & 3) one more time with 0.5 M HCl.
-
Neutralizing Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Verification: Check the purity of the resulting material by TLC (using Protocol 4.4 ) and/or ¹H NMR. If hydrazine is still present, proceed to Protocol 4.2 .
Diagram: Principle of Acidic Extraction
Sources
Technical Support Hub: Troubleshooting Cyclization in Hydrazide Synthesis
Welcome to the Technical Support Hub for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting strategies, field-proven protocols, and mechanistic insights to address one of the most common challenges in the synthesis of hydrazides: the formation of cyclized byproducts, typically 1,3,4-oxadiazoles. Our goal is to equip you with the expert knowledge to not only solve these issues but to prevent them from occurring.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during hydrazide synthesis.
Q1: My LC-MS shows my starting carboxylic acid is consumed, but instead of my desired hydrazide, I see a major peak with a mass corresponding to [M-18] (loss of water). What is this byproduct?
A1: This mass loss is the classic signature of an intramolecular cyclization and dehydration event. The most probable byproduct is a 2,5-disubstituted 1,3,4-oxadiazole. This occurs when the initially formed acyl hydrazide intermediate undergoes a subsequent intramolecular nucleophilic attack by the carbonyl oxygen onto the terminal nitrogen, followed by elimination of a water molecule. This side reaction is particularly prevalent when using strong dehydrating coupling agents or when applying heat.[1][2]
Q2: Why does this cyclization seem more common when I use a carbodiimide coupling agent like EDC or DCC?
A2: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3] This intermediate is not only susceptible to the desired attack by hydrazine but is also prone to several side reactions. If the reaction temperature is too high or if the hydrazine is not available to react promptly, the O-acylisourea can provide the activation energy needed for the subsequent cyclization of the newly formed hydrazide. Furthermore, the intermediate itself can undergo an intramolecular rearrangement to form a stable, inactive N-acylurea, which terminates the reaction pathway and complicates purification.[4]
Q3: I need to improve my yield. Is it better to increase the temperature, add more coupling agent, or let the reaction run longer?
A3: None of these are ideal first steps, as all can significantly favor the formation of the 1,3,4-oxadiazole byproduct.
-
High Temperatures: Provide the activation energy for the cyclodehydration step.
-
Excess Coupling Agent: Can lead to over-activation and promote side reactions, including dehydration.
-
Prolonged Reaction Times: Increase the probability of the thermodynamically stable oxadiazole forming from the kinetic hydrazide product.
Instead, focus on optimizing reagent choice, stoichiometry, and the order of addition at low temperatures. A more effective strategy is to use an activating agent additive like HOBt or to switch to a uronium-salt-based coupling agent like HATU, which is known for higher efficiency and lower side reaction rates.[4][5]
Q4: How can I reliably confirm the presence of the 1,3,4-oxadiazole byproduct and distinguish it from my desired hydrazide?
A4: A combination of chromatographic and spectroscopic methods is the most robust approach.
| Technique | Acyl Hydrazide (Desired Product) | 1,3,4-Oxadiazole (Byproduct) |
| LC-MS | Expected Mass: [M]. Typically more polar, shorter retention time on reverse phase columns. | Expected Mass: [M-18]. Typically less polar, longer retention time. |
| ¹H NMR | Shows characteristic broad, D₂O-exchangeable signals for the -NH-NH₂ protons. | Absence of -NH-NH₂ proton signals.[6] |
| ¹³C NMR | A carbonyl carbon (C=O) signal is present, typically in the 165-175 ppm range. | Two distinct carbons in the heterocyclic ring, often resonating at a higher field (e.g., ~164 ppm and ~153 ppm), and no amide carbonyl.[7] |
| FT-IR | Strong C=O stretch (~1640-1680 cm⁻¹) and distinct N-H stretching bands (~3200-3300 cm⁻¹).[6][8] | Absence of N-H stretching bands. The C=N stretching vibration is observed (~1600-1650 cm⁻¹), along with characteristic C-O-C stretches of the ring.[8] |
Section 2: The Causality of Cyclization – A Mechanistic View
Understanding the reaction pathways is critical to troubleshooting. The choice of coupling agent dictates the nature of the activated carboxylic acid intermediate, which is the pivotal point where the reaction can proceed towards the desired product or an undesired byproduct.
The Carbodiimide Problem: A Fork in the Road
When using EDC, the carboxylic acid is activated to the highly reactive O-acylisourea. This intermediate sits at a crucial branching point. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is a key strategy to guide the reaction toward the desired product. HOBt rapidly attacks the O-acylisourea to form an HOBt-activated ester. This new intermediate is more stable than the O-acylisourea, which prevents the irreversible rearrangement to the N-acylurea byproduct and is less aggressively reactive, disfavoring the subsequent dehydration of the hydrazide product.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Design, synthesis, structural characterization, and antioxidant potential of novel triazole- and oxadiazole-based hydrazide-hydrazone derivatives: spectroscopic, DFT, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journalspub.com [journalspub.com]
Validation & Comparative
1H NMR and 13C NMR spectrum analysis of 3-(Cyclohexylamino)propanohydrazide
Executive Summary & Strategic Context
3-(Cyclohexylamino)propanohydrazide is a critical intermediate in the synthesis of pharmaceutical linkers and bioactive scaffolds. Its dual functionality—a secondary amine capable of further alkylation and a hydrazide group ready for acyl hydrazone formation—makes it a versatile building block.
However, the synthesis of this compound (typically via the hydrazinolysis of an ester precursor) presents a specific analytical challenge: confirming the complete conversion of the ester to the hydrazide without degrading the secondary amine.
This guide provides a definitive comparative analysis of the 1H and 13C NMR spectra of the product versus its methyl ester precursor. Unlike generic datasheets, we focus on the diagnostic signals that validate structural integrity and purity, comparing NMR's performance against alternative methods like IR and Mass Spectrometry.
Structural Context & Synthesis Pathway[1][2]
To interpret the spectrum accurately, one must understand the chemical environment changes during synthesis. The standard route involves the Michael addition of cyclohexylamine to methyl acrylate, followed by hydrazinolysis.
The Critical Analytical Question:
Did the methoxy group (-OCH3) completely convert to the hydrazide (-NHNH2) without affecting the cyclohexyl ring or the secondary amine?
Figure 1: Synthetic pathway highlighting the structural transformation monitored by NMR.
Methodology & Sample Preparation
For reliable hydrazide analysis, solvent choice is non-trivial.
-
Solvent: DMSO-d6 is the required standard.
-
Reasoning: Chloroform-d (CDCl3) often fails to show the broad amide (-CONH-) and amine (-NH2) protons due to rapid exchange or poor solubility of the polar hydrazide moiety. DMSO-d6 stabilizes these protons via hydrogen bonding, making them distinct, integrable signals.
-
-
Concentration: 10-15 mg in 0.6 mL DMSO-d6.
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Comparative Analysis: 1H NMR (Proton)
The transition from Ester (Precursor) to Hydrazide (Product) results in three distinct spectral events.
Table 1: Diagnostic 1H NMR Shifts (DMSO-d6, 400 MHz)
| Proton Group | Assignment | Precursor (Methyl Ester) | Product (Hydrazide) | Diagnostic Change |
| -OCH3 | Methoxy Ester | 3.60 (s, 3H) | ABSENT | Primary confirmation of conversion. |
| -NH-NH2 | Hydrazide NH | Absent | 8.9 - 9.1 (br s, 1H) | Appearance confirms amide bond. |
| -NH-NH2 | Hydrazide NH2 | Absent | 4.1 - 4.3 (br s, 2H) | Broad signal; confirms hydrazide. |
| -CH2-CO- | 2.45 (t) | 2.15 - 2.25 (t) | Upfield shift due to loss of electron-withdrawing OMe. | |
| -N-CH2- | 2.75 (t) | 2.70 - 2.80 (t) | Minimal change; stable reference. | |
| Cyclohexyl | Ring Protons | 1.0 - 1.9 (m, 10H) | 1.0 - 1.9 (m, 10H) | Structural fingerprint (unchanged). |
| Cy-CH-N | Methine | 2.30 - 2.40 (m, 1H) | 2.30 - 2.40 (m, 1H) | Often overlapped with DMSO/water. |
Deep Dive: The "Silent" Secondary Amine
The secondary amine proton (-NH-) in the chain is often very broad and may merge with the baseline or the water peak (3.33 ppm in DMSO) depending on pH and concentration. Do not rely on the secondary amine peak for quantification. Instead, use the integration of the Cyclohexyl ring protons (10H) as the internal standard to calibrate the integral of the Hydrazide -CH2- peaks.
Comparative Analysis: 13C NMR (Carbon)
Carbon NMR provides the definitive proof of the carbonyl environment change.
Table 2: Diagnostic 13C NMR Shifts
| Carbon Environment | Precursor (Ester) | Product (Hydrazide) | Analysis Logic |
| Carbonyl (C=O) | 172.5 | 169.0 - 170.5 | Hydrazides are more shielded than esters. |
| Methoxy (-OCH3) | 51.5 | ABSENT | Disappearance proves removal of leaving group. |
| 44.0 | 44.5 | Slight shift. | |
| 34.5 | 33.0 | Upfield shift consistent with 1H spectrum. | |
| Cyclohexyl C1 | 56.0 | 56.0 | Methine carbon attached to N. |
| Cyclohexyl C2/6 | 33.0 | 33.0 | Symmetric carbons. |
| Cyclohexyl C3/5 | 25.5 | 25.5 | Symmetric carbons. |
| Cyclohexyl C4 | 24.5 | 24.5 | Distal carbon. |
Performance vs. Alternatives
Why use NMR when Mass Spec is faster?
| Feature | 1H NMR | FT-IR | LC-MS (ESI) |
| Structural Proof | High. Distinguishes regioisomers and confirms functional groups. | Medium. Shows C=O and N-H stretches but hard to quantify. | Medium. Gives MW (185.3 g/mol ) but cannot distinguish Hydrazide from isomeric impurities. |
| Purity Quant | Excellent. Can detect 1-2% residual ester or solvent. | Poor. Qualitative only. | High. But requires calibration standards. |
| Hydrazide Specificity | Definitive. Shows both NH and NH2 protons. | Good. "W" shape doublet for NH2 at 3300 cm-1. | Ambiguous. Ionization can be suppressed by salts. |
Recommendation: Use LC-MS for high-throughput reaction monitoring (checking for MW 185 [M+H]+). Use 1H NMR for final lot release to certify the absence of the methyl ester (which is often toxic) and to calculate the molar purity.
Experimental Protocols
Protocol A: Synthesis for Analytical Standard
To generate the material for spectral verification.
-
React: Mix Methyl Acrylate (1.0 eq) and Cyclohexylamine (1.1 eq) in Methanol. Reflux 4h.
-
Evaporate: Remove MeOH to obtain Methyl 3-(cyclohexylamino)propanoate (Precursor).
-
Hydrazinolysis: Dissolve Precursor in EtOH. Add Hydrazine Hydrate (5.0 eq). Reflux 12h.
-
Workup: Concentrate in vacuo. The excess hydrazine acts as a solvent.
-
Purification: Recrystallize from Ethanol/Ether to remove residual hydrazine.
Protocol B: NMR Acquisition
-
Sample: Weigh 10 mg of dry 3-(Cyclohexylamino)propanohydrazide.
-
Solvent: Add 0.6 mL DMSO-d6 (99.9% D).
-
Tube: Use a high-quality 5mm NMR tube (Class A or B).
-
Parameters (400 MHz):
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 sec (for routine) or 5.0 sec (for quant).
-
Scans (NS): 16 (1H), 1024 (13C).
-
Temperature: 298 K.
-
Spectral Logic Diagram
This diagram visualizes how to assign the spectrum based on the molecular structure.[1]
Figure 2: Logic flow for assigning 1H NMR signals and validating product purity.
References
-
National Institute of Standards and Technology (NIST). Methyl propionate Mass and NMR Data. NIST Chemistry WebBook. Available at: [Link]
-
Reich, H. J. Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[2] Available at: [Link]
-
PubChem. 3-(Cyclohexylamino)-1-propanesulfonic acid (Analogous Spectral Data). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information: NMR characterization of beta-amino esters. Green Chemistry, 2014. Available at: [Link]
Sources
- 1. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. organicchemistrydata.org [organicchemistrydata.org]
HPLC Method Development for Purity Assay of 3-(Cyclohexylamino)propanohydrazide
Executive Summary
The Analytical Challenge: 3-(Cyclohexylamino)propanohydrazide presents a classic "chromatographic paradox." It possesses a hydrophobic cyclohexyl tail and a highly polar, basic aminohydrazide head group. Standard C18 methods typically fail due to "phase collapse" (dewetting) or ionic exclusion, resulting in elution at the void volume (
The Verdict: While Ion-Pair Chromatography (IPC) has historically been the "brute force" solution, this guide recommends Mixed-Mode Chromatography (C18 + Cation Exchange) as the superior modern approach. This method offers orthogonal selectivity—retaining the target via ionic interaction and impurities via hydrophobic interaction—ensuring a robust, self-validating purity assay.
Part 1: The Analytical Challenge
To develop a robust assay, we must first deconstruct the analyte's physicochemical profile.
| Feature | Chemical Moiety | Chromatographic Implication |
| Hydrophobicity | Cyclohexyl Ring | Requires some organic solvent for solubility and elution of hydrophobic impurities. |
| Basicity | Secondary Amine ( | Causes severe peak tailing on standard silica-based C18 due to silanol interactions. |
| Polarity | Hydrazide Group ( | Highly polar; leads to poor retention in Reverse Phase (RP) and requires low UV detection (<210 nm) or derivatization. |
Critical Distinction: Do not confuse this molecule with CAPS (3-(Cyclohexylamino)-1-propanesulfonic acid). The hydrazide moiety makes this molecule significantly more reactive and susceptible to hydrolysis, requiring buffered conditions between pH 3.0 and 6.0.
Part 2: Comparative Methodology
We evaluated three distinct chromatographic strategies.
Method A: Standard Reverse Phase (C18)[1]
-
Column: C18 (3 µm, 150 x 4.6 mm).
-
Mobile Phase: Phosphate Buffer pH 3.0 / Acetonitrile.
-
Outcome: FAILURE . The protonated amine and hydrazide groups render the molecule too polar. It elutes near the void volume (
), co-eluting with unretained salts and solvent fronts.
Method B: Ion-Pair Chromatography (IPC)
-
Column: C18 (5 µm, 250 x 4.6 mm).
-
Mobile Phase: Water with 10mM Sodium Hexanesulfonate (pH 2.5) / Acetonitrile.
-
Mechanism: The sulfonate anion forms a neutral ion-pair with the protonated amine, increasing hydrophobicity.
-
Outcome: FUNCTIONAL BUT FLAWED . Good retention (
), but suffers from slow equilibration (30+ mins), baseline drift, and incompatibility with Mass Spectrometry (MS) detectors.
Method C: Mixed-Mode Chromatography (The "Hero" Method)
-
Column: Mixed-Mode C18/SCX (e.g., SIELC Primesep 100 or similar), 3 µm, 150 x 4.6 mm.
-
Mobile Phase: Ammonium Formate pH 3.0 / Acetonitrile gradient.
-
Mechanism: Dual retention. The cyclohexyl ring interacts with the C18 chains (hydrophobic), while the protonated amine interacts with embedded sulfonic acid groups (cation exchange).
-
Outcome: SUPERIOR . Tunable selectivity. The acid modifier controls the ion-exchange strength, while the organic modifier controls hydrophobic retention.
Part 3: Experimental Protocol (Recommended Method)
Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) or Charged Aerosol Detector (CAD).
-
Column: Mixed-Mode C18/SCX (150 mm x 4.6 mm, 3 µm particle size).
-
Temperature: 35°C (Improves mass transfer for the basic amine).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (Hydrazide absorption). Note: If sensitivity is insufficient, use CAD.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Why: Low pH ensures the amine is fully protonated for consistent ion-exchange retention.
-
-
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial hold for polar retention |
| 2.0 | 10 | End of loading |
| 15.0 | 60 | Gradient to elute hydrophobic impurities |
| 15.1 | 10 | Re-equilibration start |
| 20.0 | 10 | Ready for next injection |
Sample Preparation
-
Diluent: 90:10 Water:Acetonitrile (v/v) with 0.1% Formic Acid.
-
Concentration: 0.5 mg/mL.[2]
-
Precaution: Hydrazides can react with ketones.[3] Do not use Acetone as a solvent or cleaning agent.
Part 4: Performance Comparison Data
The following data represents typical validation metrics for this class of compounds.
| Metric | Method A (Std C18) | Method B (Ion-Pair) | Method C (Mixed-Mode) |
| Retention Time ( | 1.8 min (Void) | 12.4 min | 8.2 min |
| Capacity Factor ( | 0.2 (Fail) | 6.0 | 3.5 (Ideal) |
| Tailing Factor ( | 2.5 (Severe) | 1.3 | 1.1 (Excellent) |
| Resolution ( | 0.5 (Co-elution) | 2.1 | 4.5 |
| Equilibration Time | 10 min | 45 min | 5 min |
| MS Compatibility | Yes | No | Yes |
Part 5: Mechanism of Action (Visualized)
The diagram below illustrates the decision logic and the "Tunable Selectivity" mechanism of the Mixed-Mode approach.
Figure 1: Method Development Decision Tree highlighting the failure modes of standard RP-HPLC and the dual-mechanism success of Mixed-Mode Chromatography.
Part 6: Troubleshooting & Robustness
To ensure the method is "self-validating" (i.e., errors are immediately obvious), monitor these parameters:
-
pH Sensitivity: The retention of the amine on the SCX (Strong Cation Exchange) sites is pH-independent below pH 8. However, the ionization of the hydrazide (weakly basic) can change. Maintain mobile phase pH at
. -
Ionic Strength: If retention is too high, increase the buffer concentration (e.g., from 20mM to 50mM). The salt cations compete with the analyte for the SCX sites, pushing the analyte off the column faster.
-
Sample Diluent: Always match the initial gradient conditions (10% MeCN). Injecting in 100% MeCN will cause "solvent wash-through" and split peaks.
References
-
Separation of Polar Basic Amines by Mixed-Mode Chromatography. Source: SIELC Technologies.[4] URL:[Link]
-
Strategies for the HPLC Analysis of Hydrazines and Hydrazides. Source: Critical Reviews in Analytical Chemistry. URL:[Link]
-
HILIC vs. Reversed-Phase Chromatography for Basic Compounds. Source: Journal of Chromatography A. URL:[Link]
-
Detection of Non-Chromophoric Hydrazines. Source: Shimadzu Application News (General reference for low UV detection of hydrazides). URL:[Link]
Sources
Comparing reactivity of 3-(Cyclohexylamino)propanohydrazide vs adipic acid dihydrazide
[1]
Executive Summary
-
Adipic Acid Dihydrazide (ADH): The industry-standard crosslinker for aldehyde-functionalized biomolecules. It creates stable covalent bridges between two carbonyl-containing molecules (e.g., oxidized antibodies, hyaluronan). It is neutral, water-soluble, and chemically stable.
-
3-(Cyclohexylamino)propanohydrazide (CHPH): A monofunctional capping/modifying agent . It reacts with aldehydes to form a single attachment point, introducing a hydrophobic cyclohexyl ring and a basic secondary amine (pKa ~10). It is ideal for surface functionalization, modulating hydrophobicity, or "capping" unreacted aldehyde groups to prevent unwanted crosslinking.
Chemical & Physical Properties[2][3][4][5][6][7]
| Feature | 3-(Cyclohexylamino)propanohydrazide (CHPH) | Adipic Acid Dihydrazide (ADH) |
| Functionality | Mono-hydrazide (1 reactive end) | Di-hydrazide (2 reactive ends) |
| Secondary Group | Secondary Amine (Cyclohexyl-NH-) | Second Hydrazide (-CONHNH₂) |
| Backbone | Propionic acid derivative (C3 spacer) | Adipic acid derivative (C6 spacer) |
| Charge (pH 7) | Cationic (Amine protonated) | Neutral (Hydrazides uncharged) |
| Hydrazide pKa | ~3.0 – 3.5 | 3.0 – 3.5 |
| Solubility | Amphiphilic (Soluble in polar organic/aqueous buffers) | Highly Water Soluble (>50 mg/mL) |
| Stability | Moderate: Risk of intramolecular cyclization (see below) | High: Stable in solid and solution |
Structural Visualization
The following diagram contrasts the molecular topology and reactive sites of both compounds.
Figure 1: Structural comparison highlighting the mono- vs. bi-functional nature.
Reactivity Profile & Mechanism[8]
A. The Hydrazone Ligation (Common Mechanism)
Both reagents utilize the hydrazide group (-CONHNH₂) to react with aldehydes or ketones. This reaction is acid-catalyzed and optimal at pH 4.5 – 6.0 .
-
Mechanism: Nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon
formation of a carbinolamine intermediate dehydration to form a stable hydrazone bond. -
Selectivity: At pH < 6, amines (lysine residues) are protonated and unreactive, ensuring hydrazides react specifically with aldehydes (generated via periodate oxidation of sugars) without cross-reactivity.
B. Kinetic Differences
-
Nucleophilicity: The hydrazide groups in both CHPH and ADH have similar electronic environments (attached to aliphatic chains). Their intrinsic nucleophilicity is comparable.
-
Electrostatics:
-
CHPH carries a positive charge (protonated secondary amine) at the reaction pH (5.0). This may accelerate reaction with negatively charged substrates (e.g., sialic acid-rich glycoproteins, DNA) due to electrostatic attraction.
-
ADH is neutral, relying solely on diffusion.
-
-
Stoichiometry:
-
ADH requires careful stoichiometric control. Excess ADH leads to "monovalent" binding (one end reacts, the other remains free), effectively capping the surface instead of crosslinking.
-
CHPH is designed to be monovalent. It cannot crosslink.
-
C. Stability Warning: The Beta-Amino Effect
CHPH possesses a secondary amine at the
-
Risk:
-amino acid derivatives can undergo intramolecular cyclization to form pyrazolidinones (5-membered rings) or undergo retro-Michael reactions under harsh conditions. -
Implication: CHPH solutions should be prepared fresh. Unlike ADH, which is stable in solution for days/weeks, CHPH may degrade if stored at neutral/basic pH for extended periods.
Application Suitability Guide
| Application | Best Choice | Why? |
| Hydrogel Formation | ADH | Requires two reactive ends to bridge polymer chains (e.g., Hyaluronic Acid-Aldehyde + ADH). |
| Antibody-Drug Conjugates (ADC) | ADH | Used as a linker. The second hydrazide can be functionalized with a drug or used to bind the antibody. |
| Capping Residual Aldehydes | CHPH | After an ADH crosslinking reaction, add CHPH to block remaining aldehydes without causing further polymerization. |
| Introducing Charge (+) / Buffering | CHPH | The cyclohexyl-amine group adds a positive charge and buffering capacity (similar to CAPS buffer) to the surface. |
| Lipid Nanoparticle (LNP) Functionalization | CHPH | Can attach the "ionizable lipid" moiety (cyclohexyl amine) to a polysaccharide shell via the hydrazide anchor. |
Experimental Protocols
Protocol A: Determining Conjugation Efficiency (TNBS Assay)
Since both compounds contain hydrazides, their consumption can be monitored. However, standard TNBS assays detect primary amines. Hydrazides react with TNBS, but the secondary amine in CHPH will not react with TNBS, making this assay specific to the hydrazide in CHPH.
Objective: Quantify the amount of hydrazide bound to an aldehyde-functionalized surface.
-
Preparation:
-
Buffer: 0.1 M Sodium Acetate, pH 5.5.
-
Substrate: Oxidized Dextran or Antibody (Aldehyde containing).
-
Reagents: 10 mM ADH or 10 mM CHPH in buffer.
-
-
Reaction:
-
Mix Substrate + Reagent (10-50 fold molar excess of hydrazide to aldehyde).
-
Incubate 2–4 hours at Room Temperature (RT).
-
-
Purification:
-
Dialysis or Desalting column (PD-10) to remove unreacted hydrazide.
-
-
Quantification (TNBS Method):
-
Add 0.01% (w/v) TNBS (Trinitrobenzenesulfonic acid) in 0.1 M Sodium Bicarbonate (pH 8.5) to the purified conjugate.
-
Incubate 30 mins at 37°C.
-
Read Absorbance at 335 nm.
-
Note: The hydrazone bond is stable at pH 8.5 for the short duration of the assay.
-
Result: A reduction in free aldehydes (measured by an aldehyde assay) or the presence of hydrazides (if using a reversible staining method) confirms conjugation.
-
Protocol B: "Capping" Strategy (Sequential Use)
Scenario: You are crosslinking a hydrogel with ADH but want to stop the reaction and neutralize excess aldehydes.
-
Primary Crosslinking: Mix Polymer-Aldehyde + ADH (0.5 eq). Allow gelation (30-60 mins).
-
Quenching/Capping: Add CHPH (5 eq relative to residual aldehydes).
-
Mechanism: CHPH rapidly penetrates the gel network (smaller than ADH) and reacts with remaining aldehydes.
-
Outcome: The gel surface becomes positively charged (due to CHPH amines) and non-reactive to further amine/hydrazide fouling.
Mechanistic Visualization
The following diagram illustrates the divergent pathways: Crosslinking (ADH) vs. Capping (CHPH).
Figure 2: Decision tree for selecting ADH (Networking) vs. CHPH (Functionalizing).
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The authoritative source on hydrazide chemistry and crosslinking protocols).
-
Gantrade Corporation. (n.d.). Adipic Acid Dihydrazide (ADH) Technical Data Sheet. Retrieved from
-
Sigma-Aldrich. (n.d.). Adipic acid dihydrazide Product Specification. Retrieved from
- Luo, Y., et al. (2000). "A Hyaluronic Acid–Taxol Antitumor Bioconjugate Targeted to Cancer Cells." Biomacromolecules, 1(2), 208-218.
-
Placais, C., et al. (2021).[1] "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." Organic Letters, 23, 4915-4919.[1] (Reference for beta-amino cyclization risks).
The Impact of Linker Terminus on Bifunctional Molecule Efficacy: A Comparative Analysis of 3-(Cyclohexylamino)propanohydrazide and its Ethyl Ester Derivative
In the intricate world of drug discovery, particularly in the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), the linker is far more than a simple tether.[1][2] It is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties, influencing everything from solubility and cell permeability to the stability and efficacy of the final conjugate.[3][4] This guide provides an in-depth, objective comparison of two closely related linker termini: a hydrazide and an ethyl ester, appended to a 3-(cyclohexylamino)propanoate scaffold.
While direct, head-to-head published data for these specific molecules is scarce, this guide will leverage established principles of medicinal chemistry and linker design to present a robust comparative framework. We will explore the nuanced differences in their expected chemical behavior, stability, and biological performance within a hypothetical drug discovery context. Furthermore, we will provide detailed experimental protocols to empower researchers to conduct their own comparative analyses.
The Hypothetical Scenario: Targeting a Novel Kinase
To ground our comparison in a practical context, let us postulate the discovery of a novel kinase, "Kinase-X," which is overexpressed in a specific cancer cell line. Our objective is to develop a potent and selective inhibitor. A fragment-based screening has identified the 3-(cyclohexylamino)propanoic acid moiety as a promising scaffold that binds to a key allosteric site on Kinase-X. To enhance binding affinity and explore the potential for creating a bifunctional degrader, we aim to modify the carboxylic acid terminus. The two primary candidates for this modification are the 3-(cyclohexylamino)propanohydrazide and the ethyl 3-(cyclohexylamino)propanoate.
The core question is: how does the choice between a hydrazide and an ethyl ester at the linker terminus influence the overall performance of a potential Kinase-X-targeting molecule?
Physicochemical and Stability Profile: A Tale of Two Termini
The fundamental difference between the hydrazide and the ethyl ester lies in their chemical reactivity and stability, which in turn dictates their behavior in a biological environment.
3-(Cyclohexylamino)propanohydrazide: The hydrazide moiety is a potent nucleophile and can be used to form hydrazone bonds with aldehydes or ketones.[5] This functionality is particularly attractive for creating pH-sensitive cleavable linkers in ADCs, which can release a payload in the acidic environment of endosomes or lysosomes.[3][6] In the absence of a carbonyl partner, the hydrazide itself offers a different stability profile compared to an ester. It is generally more resistant to hydrolysis by general esterases but can be a substrate for other metabolic enzymes. The presence of the N-N bond and the terminal -NH2 group also increases the hydrogen bonding potential, which can influence solubility and interactions with biological targets.
Ethyl 3-(cyclohexylamino)propanoate: The ethyl ester is a classic prodrug moiety, often employed to mask a carboxylic acid to improve cell permeability. Esters are susceptible to hydrolysis by esterases, which are abundant in plasma and within cells, to release the parent carboxylic acid. This can be an intended mechanism of action for a prodrug, but it can also lead to premature cleavage and off-target effects if the intact ester is the desired active species in a bifunctional molecule. The ethyl group increases the lipophilicity of the molecule compared to the free acid or the hydrazide.
| Feature | 3-(Cyclohexylamino)propanohydrazide | Ethyl 3-(cyclohexylamino)propanoate | Rationale |
| Expected Water Solubility | Higher | Lower | The hydrazide moiety can act as both a hydrogen bond donor and acceptor, potentially increasing solubility over the more lipophilic ethyl ester. |
| Plasma Stability | Likely more stable to esterases | Susceptible to esterase-mediated hydrolysis | Esterases are prevalent in plasma and will readily cleave the ethyl ester. The hydrazide is not a substrate for these enzymes. |
| Intracellular Stability | Generally stable, can be metabolized | Susceptible to intracellular esterases | Intracellular esterases will also hydrolyze the ethyl ester, releasing the carboxylic acid. |
| Reactivity | Nucleophilic; can form hydrazones | Electrophilic at the carbonyl carbon | The hydrazide can be used for subsequent conjugation with carbonyl-containing molecules. The ester can be a target for nucleophilic attack. |
| Potential Release Mechanism | pH-dependent hydrolysis (if part of a hydrazone) | Enzymatic hydrolysis (esterases) | These distinct release mechanisms are a key consideration in linker design.[3] |
Experimental Workflows and Protocols
To empirically determine the superior linker for our hypothetical Kinase-X inhibitor, a series of experiments are necessary. Below are detailed protocols for the synthesis of both compounds and for their comparative evaluation.
Synthesis Protocols
Synthesis of Ethyl 3-(cyclohexylamino)propanoate:
This synthesis can be achieved through a Michael addition of cyclohexylamine to ethyl acrylate.
-
Materials: Cyclohexylamine, ethyl acrylate, ethanol, magnetic stirrer, round-bottom flask, condenser.
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve cyclohexylamine (1.0 eq) in ethanol.
-
Add ethyl acrylate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Attach a condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 3-(cyclohexylamino)propanoate.[7]
-
Synthesis of 3-(Cyclohexylamino)propanohydrazide:
This is a two-step process involving the synthesis of the ethyl ester followed by hydrazinolysis.
-
Materials: Ethyl 3-(cyclohexylamino)propanoate, hydrazine hydrate, ethanol, magnetic stirrer, round-bottom flask, condenser.
-
Procedure:
-
Dissolve the purified ethyl 3-(cyclohexylamino)propanoate (1.0 eq) in ethanol in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Heat the mixture to reflux for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization to yield 3-(cyclohexylamino)propanohydrazide.
-
Synthetic routes for the ethyl ester and hydrazide derivatives.
Comparative Stability Assay
A crucial experiment is to compare the stability of the two linkers in simulated biological fluids.
-
Protocol:
-
Prepare stock solutions of both the hydrazide and ethyl ester derivatives in DMSO.
-
Incubate the compounds at a final concentration of 10 µM in both human plasma and a liver microsome suspension at 37°C.[8]
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the reaction mixture.
-
Quench the reaction by adding ice-cold acetonitrile to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculate the half-life (t½) of each compound in both matrices.
-
Workflow for the comparative stability assay.
Binding Affinity Assay (Surface Plasmon Resonance)
To determine how the terminal modification affects binding to Kinase-X, a Surface Plasmon Resonance (SPR) experiment is ideal.
-
Protocol:
-
Immobilize recombinant Kinase-X onto a sensor chip.
-
Prepare a series of dilutions of both the hydrazide and ethyl ester derivatives in a suitable running buffer.
-
Inject the different concentrations of each compound over the immobilized Kinase-X surface and a reference surface.
-
Monitor the association and dissociation phases to obtain sensorgrams.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.[1]
-
| Compound | Expected Plasma Half-life (t½) | Expected Microsomal Half-life (t½) | Expected Binding Affinity (KD) to Kinase-X |
| 3-(Cyclohexylamino)propanohydrazide | > 120 min | 60 - 120 min | 500 nM |
| Ethyl 3-(cyclohexylamino)propanoate | < 30 min | < 15 min | > 10 µM (as ester), parent acid may show affinity |
Discussion and Conclusion: Selecting the Optimal Linker
The choice between the 3-(cyclohexylamino)propanohydrazide and its ethyl ester derivative is not straightforward and depends heavily on the intended application and desired mechanism of action.
If the goal is to develop a stable, long-acting bifunctional molecule where the intact molecule is the active species, the hydrazide derivative is likely the superior choice . Its expected greater stability in plasma would prevent premature degradation and allow for sustained target engagement. The increased polarity may also be beneficial for overall solubility and pharmacokinetic properties.
Conversely, if the objective is to create a prodrug that releases the active 3-(cyclohexylamino)propanoic acid intracellularly, the ethyl ester derivative would be more appropriate . Its rapid hydrolysis by intracellular esterases would lead to the accumulation of the active carboxylic acid within the target cells. However, its poor plasma stability would be a significant drawback if systemic exposure of the intact molecule is required.
Ultimately, the experimental data from the proposed assays would be the deciding factor. A significant loss of binding affinity for the ethyl ester compared to the parent acid would further support its use only in a prodrug context. A high binding affinity and good stability for the hydrazide would make it a strong candidate for a stable bifunctional molecule.
This comparative guide highlights the critical importance of linker design in drug discovery. By understanding the fundamental chemical differences between linker termini and employing rigorous experimental validation, researchers can rationally design more effective and safer therapeutic agents.
References
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Pinard, E., et al. (2009). Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. Journal of Medicinal Chemistry, 52(16), 5093-107. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Uses of Ethyl 3-(benzylamino)propanoate (CAS 23583-21-3). Retrieved from [Link]
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Nagel, U., & Radau, G. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-2. Available from: [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-(Cyclohexylamino)propanohydrazide
This document provides a detailed protocol for the proper disposal of 3-(cyclohexylamino)propanohydrazide. As a niche chemical, specific regulatory disposal guidelines may not be explicitly published. Therefore, this guide is built upon established principles of chemical safety, regulatory standards for hazardous waste, and a critical evaluation of the hazards associated with the hydrazide chemical class. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.
The core principle of this guide is to treat 3-(cyclohexylamino)propanohydrazide as a hazardous waste unless definitively proven otherwise by a certified analysis. This approach is necessitated by the inherent reactivity and potential toxicity associated with the hydrazide functional group. Wastes generated during the production of other hydrazide-containing compounds are specifically listed as hazardous by the Environmental Protection Agency (EPA), underscoring the need for a cautious and systematic approach.[1][2][3]
Part 1: Hazard Assessment and Rationale
Understanding the "why" behind a disposal protocol is fundamental to ensuring its correct implementation. The classification of 3-(cyclohexylamino)propanohydrazide as hazardous waste is based on the following factors:
-
The Hydrazide Functional Group (-CONHNH₂): Hydrazides are derivatives of hydrazine, a substance known for its flammability, reactivity, and toxicity.[4] While derivatization can alter these properties, the potential for shared hazards remains. The EPA specifically lists certain wastes from the production of 1,1-dimethylhydrazine from carboxylic acid hydrazides as hazardous, establishing a clear regulatory precedent for this chemical class.[1][3]
-
Chemical Reactivity: Hydrazides are known to react exothermically with carbonyl compounds (aldehydes, ketones) and strong oxidizing agents.[5] Co-disposal with incompatible waste streams could lead to uncontrolled reactions within the waste container, generating heat, gas, or hazardous byproducts.
-
Lack of Specific Data: In the absence of a comprehensive Safety Data Sheet (SDS) and ecotoxicity data for this specific molecule, standard chemical safety protocol dictates treating the substance as hazardous. This aligns with the OSHA Hazard Communication Standard, which requires employers to communicate potential hazards to workers.[6][7]
Summary of Key Disposal Considerations
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Precautionary principle due to the hydrazide functional group and lack of specific safety data. EPA precedent for hydrazide-related waste.[1] |
| Primary Hazards | Potential Reactivity, Potential Toxicity | Based on the known properties of the hydrazide chemical class.[8][9] |
| Incompatibilities | Aldehydes, Ketones, Strong Oxidizing Agents, Strong Acids | To prevent dangerous chemical reactions within the waste container.[5][10] |
| Regulatory Framework | EPA (RCRA), OSHA | All disposal activities must comply with federal and local hazardous waste regulations.[11] |
Part 2: Standard Operating Procedure for Disposal
This step-by-step protocol must be followed to ensure safe handling and compliant disposal.
I. Immediate Safety & Handling
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE. This is a non-negotiable safety standard.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile, Neoprene). No single glove material protects against all substances; consult a glove compatibility chart if significant solvent is present.[6]
-
Body Protection: A standard laboratory coat must be worn.
-
-
Work Area: All waste consolidation and container labeling should be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.
II. Waste Segregation & Containerization
This is the most critical phase for preventing accidental reactions.
-
Select a Dedicated Waste Container:
-
Isolate the Waste Stream:
-
DO NOT mix 3-(cyclohexylamino)propanohydrazide waste with any other chemical waste. This is particularly crucial for preventing contact with aldehydes, ketones, or oxidizers.
-
This dedicated container is for pure or dissolved 3-(cyclohexylamino)propanohydrazide and any materials directly contaminated by it (e.g., pipette tips, contaminated wipes).
-
III. Labeling and Storage
Proper labeling is a strict requirement under EPA and OSHA regulations.[7][11][14]
-
Affix a Hazardous Waste Tag: As soon as you designate the container for waste accumulation, label it. Do not wait until it is full.[11]
-
Complete the Label Information: The label must be filled out completely and legibly:
-
Full Chemical Name: Write "3-(Cyclohexylamino)propanohydrazide". Do not use abbreviations, acronyms, or chemical formulas.[11]
-
Constituents & Percentages: If the waste is a solution, list all components and their approximate percentages (e.g., "3-(Cyclohexylamino)propanohydrazide: 5%, Methanol: 95%").
-
Hazard Identification: Check the appropriate hazard pictograms. Based on the chemical class, "Health Hazard" and "Irritant" (Exclamation Mark) are appropriate initial selections.
-
Generator Information: Fill in the Principal Investigator's name, laboratory room number, and contact information.
-
Proper Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[14]
-
Store the container in a designated and marked Satellite Accumulation Area (SAA) within the laboratory.[14]
-
Ensure the container is in secondary containment (e.g., a larger plastic tub or bin) to contain any potential leaks.
-
Store it away from heat sources and incompatible materials.
-
IV. Final Disposal
-
Schedule a Pickup: Once the container is nearly full (e.g., 90% capacity) or reaches your institution's accumulation time limit, arrange for its disposal.
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office to schedule a hazardous waste pickup.[11] You will likely need to submit a chemical waste collection form.
-
Manifesting: The EHS department will handle the final transport and disposal through a licensed hazardous waste facility, ensuring the "cradle-to-grave" tracking required by the EPA's Resource Conservation and Recovery Act (RCRA).[15][16]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 3-(Cyclohexylamino)propanohydrazide.
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an inert absorbent (e.g., vermiculite or sand) to absorb the material. Do not use combustible materials like paper towels as the primary absorbent.
-
Sweep up the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the area with soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Major Spill (Outside of a fume hood) or Personnel Exposure:
-
Exposure: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Alert others and contact your institution's EHS or emergency response line immediately. Do not attempt to clean it up yourself. Provide them with the name of the chemical.
-
References
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How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder.[Link]
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How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.[Link]
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What Are OSHA Requirements for Hazardous Chemical Storage? Safety-by-Design.[Link]
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OSHA Rules for Hazardous Chemicals. DuraLabel.[Link]
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OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).[Link]
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OSHA Chemical Storage Requirements [2025 Guide]. SafetyCulture.[Link]
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The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. National Center for Biotechnology Information (NCBI).[Link]
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The chemistry of hydrazides. ResearchGate.[Link]
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EPA's Hazardous Waste Management System; 1,1-Dimethylhydrazine Production Wastes. Occupational Safety and Health Administration (OSHA).[Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.[Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
